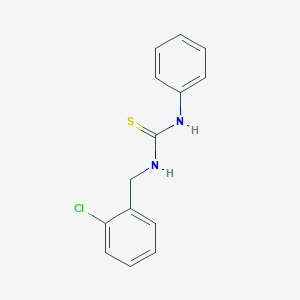![molecular formula C18H17N3OS B5578692 N'-[(5-ethyl-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5578692.png)
N'-[(5-ethyl-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N'-[(5-ethyl-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide" falls into a category of organic compounds known for their complex synthesis and diverse applications in various fields, excluding drug use and dosage considerations. These compounds often feature in research focusing on their synthesis, structural characterization, and chemical properties.
Synthesis Analysis
The synthesis of benzohydrazide derivatives involves complex reactions, often starting from basic organic or aromatic compounds. For instance, the synthesis of related compounds like (E)-N′-((Pyridin-2-yl)methylene)benzohydrazide is carried out through specific reactions involving X-ray diffraction, FT-IR, FT-Raman, and DFT methods for structural characterization (Babu et al., 2014).
Molecular Structure Analysis
The molecular structure of benzohydrazide derivatives is often determined using X-ray crystallography, alongside spectroscopic methods such as IR, UV-Vis, NMR, and mass spectrometry. These methods help in understanding the bond parameters, vibrational assignments, and the electronic transition of the molecules (Anarado et al., 2023).
Chemical Reactions and Properties
Benzohydrazide derivatives participate in various chemical reactions, leading to the formation of complexes with metals or undergoing polymerization under certain conditions. Their reactivity is influenced by their molecular structure, particularly the functional groups present (Giri et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and stability, are studied to understand their behavior under different conditions. These properties are essential for their application in various fields, excluding drug-related uses.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, formation of complexes with metals, and electropolymerization capabilities, are crucial for the application of benzohydrazide derivatives in fields like materials science and catalysis. The compounds show potential for forming stable complexes and engaging in chemical transformations (Lengkeek et al., 2010).
Wissenschaftliche Forschungsanwendungen
Catalysis
The compound 1,3,5-Tris(hydrogensulfato) benzene has been used as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), offering advantages such as excellent yields, simple procedure, and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).
Structural Characterization
(E)-N′-((Pyridin-2-yl)methylene)benzohydrazide has been synthesized and structurally characterized using X-ray diffraction, FT-IR, FT-Raman, and DFT methods, providing insights into its molecular structure and properties (Babu et al., 2014).
Magnetic and Photomagnetic Study
New iron(II) spin-crossover complexes with N₄O₂ coordination sphere, involving N'-((pyridin-2-yl)methylene)benzohydrazide derivatives, have been synthesized. Their magnetic properties and spin-crossover behaviors have been thoroughly investigated, highlighting their potential in materials science (Zhang et al., 2010).
Solar Cell Technology
The efficiency of polymer solar cells has been enhanced by using an electron-cascade acceptor material, demonstrating the potential of related chemical structures in improving renewable energy technologies (Cheng et al., 2014).
Corrosion Inhibition
2-Amino-N′-((thiophen-2-yl)methylene)benzohydrazide has been studied for its corrosion inhibition performance, showcasing the application of related compounds in protecting metals against corrosion (Singh et al., 2018).
Wirkmechanismus
The mechanism of action of these compounds in biological systems can vary widely depending on their specific structure and functional groups. Some thiophene and pyrrole derivatives have shown pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(E)-(5-ethylthiophen-2-yl)methylideneamino]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-2-16-9-10-17(23-16)13-19-20-18(22)14-5-7-15(8-6-14)21-11-3-4-12-21/h3-13H,2H2,1H3,(H,20,22)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFHKAAMBRUOJW-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C=NNC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)/C=N/NC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(5-ethylthiophen-2-yl)methylidene]-4-(1H-pyrrol-1-yl)benzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4R*)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-4-ethylpiperidine-3,4-diol](/img/structure/B5578615.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5578621.png)
![(1R*,3S*)-7-{[(3-methoxyphenyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5578626.png)

![3-{[cyclohexyl(2-pyridinylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5578635.png)
![2-methyl-4-(4-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]methyl}phenyl)-2-butanol](/img/structure/B5578640.png)
![3-nitrodibenzo[b,f]oxepine](/img/structure/B5578644.png)

![8-(3-hydroxybenzyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578664.png)
![1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5578684.png)


![2-[(2'-fluorobiphenyl-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5578700.png)
